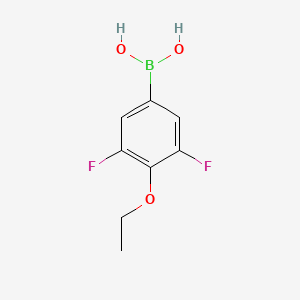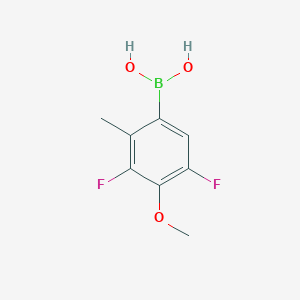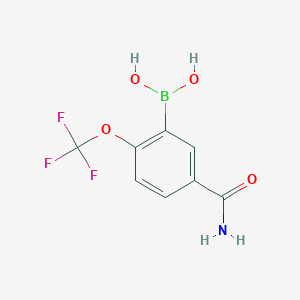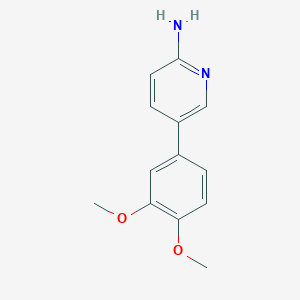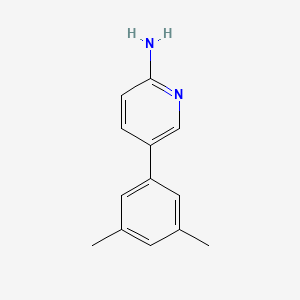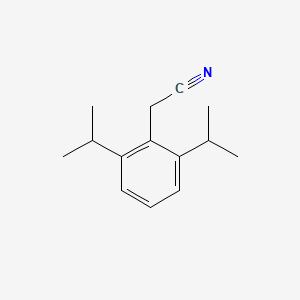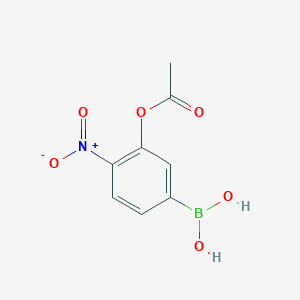
3-(Acetyloxy)-4-nitrophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Acetyloxy)-4-nitrophenylboronic acid is an organic compound that features both acetyloxy and nitro functional groups attached to a phenyl ring, along with a boronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-4-nitrophenylboronic acid typically involves the following steps:
Acetylation: The acetyloxy group can be introduced by reacting the nitro-substituted phenol with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(Acetyloxy)-4-nitrophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Coupling Reactions: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Coupling Reactions: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene).
Major Products
Reduction: 3-(Acetyloxy)-4-aminophenylboronic acid.
Hydrolysis: 3-Hydroxy-4-nitrophenylboronic acid.
Coupling: Biaryl compounds with various substituents.
科学研究应用
3-(Acetyloxy)-4-nitrophenylboronic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s boronic acid moiety makes it a potential candidate for the development of enzyme inhibitors, particularly protease inhibitors.
Material Science: It can be used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving boronic acids.
作用机制
The mechanism of action of 3-(Acetyloxy)-4-nitrophenylboronic acid largely depends on its interaction with biological molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
4-Nitrophenylboronic acid: Lacks the acetyloxy group, making it less versatile in certain synthetic applications.
3-(Acetyloxy)phenylboronic acid: Lacks the nitro group, which reduces its potential for certain types of chemical reactions.
4-Aminophenylboronic acid: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
3-(Acetyloxy)-4-nitrophenylboronic acid is unique due to the presence of both acetyloxy and nitro groups, which provide a combination of reactivity and functionality that is not found in the similar compounds listed above. This makes it a valuable compound for a wide range of applications in organic synthesis, medicinal chemistry, and material science.
属性
IUPAC Name |
(3-acetyloxy-4-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAISZGJPVMSOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
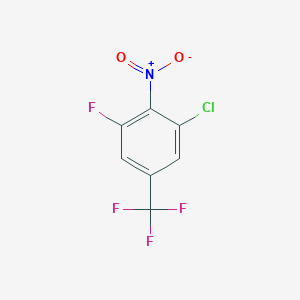
![2-Chloromethyl-[1,3]dithiepane](/img/structure/B6330715.png)
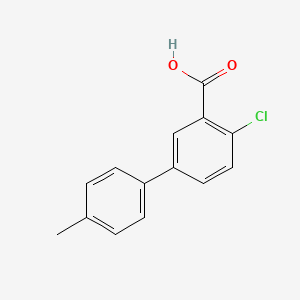
![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330729.png)
![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6330739.png)
![1-Chloro-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B6330746.png)

